molecular formula C8H9N3 B13024583 3-(6-Methylpyridazin-3-yl)prop-2-yn-1-amine

3-(6-Methylpyridazin-3-yl)prop-2-yn-1-amine

Cat. No.: B13024583
M. Wt: 147.18 g/mol
InChI Key: VOBJJQCELYYGPG-UHFFFAOYSA-N
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Description

3-(6-Methylpyridazin-3-yl)prop-2-yn-1-amine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a pyridazine ring, a nitrogen-containing heterocycle commonly found in pharmacologically active molecules, linked to a terminal alkyne and a primary amine via a propargylic amine linker. This unique structure makes it a versatile building block for the synthesis of more complex molecules, particularly through metal-catalyzed coupling reactions, such as the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to create novel chemical libraries . Pyridazine derivatives are extensively investigated for their potential to interact with various biological targets. Research into similar compounds has shown that the pyridazine core is a privileged structure in the development of agents with anticancer and antiviral properties . For instance, structurally related alkynyl-pyridine and alkynyl-isothiazolopyridine compounds have been identified as potent dual inhibitors of the lipid kinases PIKfyve and PIP4K2C, presenting a promising strategy for targeting cancers and viral infections . Furthermore, the propargylic amine moiety is a key functional group in other therapeutic contexts, suggesting that this compound could serve as a critical intermediate for researchers developing modulators of enzymatic activity and signal transduction pathways. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

3-(6-methylpyridazin-3-yl)prop-2-yn-1-amine

InChI

InChI=1S/C8H9N3/c1-7-4-5-8(11-10-7)3-2-6-9/h4-5H,6,9H2,1H3

InChI Key

VOBJJQCELYYGPG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)C#CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methylpyridazin-3-yl)prop-2-yn-1-amine can be achieved through various synthetic routes. One common method involves the A3 coupling reaction, which is a three-component reaction involving an aldehyde, an amine, and an alkyne. This reaction is typically catalyzed by a transition metal, such as copper or zinc, under solvent-free conditions . The reaction conditions often include moderate temperatures and the use of a base to facilitate the coupling process.

Industrial Production Methods

For industrial production, the synthesis of this compound may involve large-scale A3 coupling reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product . Additionally, the use of recyclable catalysts and green chemistry principles can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methylpyridazin-3-yl)prop-2-yn-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups .

Scientific Research Applications

Overview

3-(6-Methylpyridazin-3-yl)prop-2-yn-1-amine is an organic compound with significant potential in various scientific and industrial applications. Its unique structure allows it to serve as a versatile building block in organic synthesis, particularly in medicinal chemistry and material science. This article explores its applications across different fields, supported by case studies and data tables.

Medicinal Chemistry

This compound is being investigated for its potential as a pharmaceutical intermediate. Its structural features make it a candidate for developing new drugs targeting various diseases.

Case Study: CYP2A6 Inhibition
Research has shown that modifications at the 4-position of the pyridine ring can enhance the compound's inhibitory activity against cytochrome P450 2A6 (CYP2A6), an enzyme involved in nicotine metabolism. A study demonstrated that methyl substitution at this position resulted in a significant increase in potency, with an IC50 value of 0.055 µM . This finding suggests that derivatives of this compound could be explored as smoking cessation aids.

The compound exhibits promising biological activities, including antimicrobial and anti-inflammatory properties. These activities are attributed to its ability to interact with specific molecular targets within biological pathways.

Mechanism of Action
The mechanism involves binding to enzymes and receptors, modulating their activity, which can lead to therapeutic effects. For instance, studies have indicated potential applications in treating infections due to its antimicrobial properties.

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. It is utilized in various synthetic routes, including palladium-catalyzed reactions, which are essential for creating diverse chemical libraries for drug discovery.

Specialty Chemicals

The compound is also relevant in the production of specialty chemicals used in various industries. Its unique properties allow for the development of materials with specific functionalities, such as improved thermal stability or enhanced reactivity.

Table: Comparison of Biological Activities

CompoundActivity TypeIC50 Value (µM)Reference
This compoundCYP2A6 Inhibition0.055
Methyl-substituted DerivativeAntimicrobialTBDOngoing Research
Non-substituted AnalogNo significant activityN/A

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Heterocyclic Core Variations

  • Pyridazine vs. Pyridine: 3-(Pyridin-3-yl)prop-2-yn-1-amine dihydrochloride () shares the propargylamine group but replaces pyridazine with pyridine. N-(6-Methylpyridazin-3-yl)-1-m-tolyl-1H-benzo[d]imidazol-5-amine·HCl () uses pyridazine as a linker to benzimidazole, highlighting pyridazine’s role in bridging aromatic systems for enhanced π-π stacking .
  • Pyridazine vs. Thiophene :

    • 3-(5-(Piperidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-amine () substitutes pyridazine with thiophene, reducing nitrogen content and altering electronic properties. Thiophene’s sulfur atom may confer different metabolic stability or redox activity .

Propargylamine Substituent Modifications

  • N-Benzyl Propargylamines: Compounds 69–72 () feature N-benzyl groups on the propargylamine, increasing lipophilicity. N,N-Dimethyl-3-(4-(4-morpholinopiperidin-1-yl)pyrimidin-2-yl)propan-1-amine () replaces the alkyne with a saturated propane chain, eliminating conjugation effects critical for interactions like MAO inhibition .
  • Propargylamine in Hybrid Molecules :

    • N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)prop-2-yn-1-amine () links propargylamine to indole, a scaffold common in serotoninergic agents. The target compound’s pyridazine may offer complementary binding modes in neurological targets .

Enzyme Inhibition

  • MAO-A Selectivity : identifies propargylamine as critical for MAO-A inhibition (IC50 = 0.83–0.97 μM). The pyridazine ring in the target compound may enhance selectivity via additional hydrogen bonding with flavin adenine dinucleotide (FAD) cofactors .
  • Anti-Alzheimer’s Potential: Hybrids like N-((5-(3-(1-benzylpiperidin-4-yl)propoxy)-1-methyl-1H-indol-2-yl)methyl)prop-2-yn-1-amine () combine propargylamine with benzylpiperidine for dual cholinesterase and Aβ aggregation inhibition. The pyridazine core could similarly enhance multifunctionality .

Cardioprotective Activity

  • Compounds like (E)-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-2-yl)-N-(prop-2-yn-1-yl)acrylamide () show cardioprotection in H9c2 cells. The target compound’s pyridazine may improve membrane permeability compared to bulkier dibenzoazepine systems .

Physicochemical Data

Property 3-(6-Methylpyridazin-3-yl)prop-2-yn-1-amine 3-(Pyridin-3-yl)prop-2-yn-1-amine () N-Benzyl-3-(3-chlorophenyl)prop-2-yn-1-amine ()
Molecular Weight ~163 g/mol (estimated) 179.6 g/mol 285.8 g/mol
LogP ~0.5 (predicted) 0.9 3.2
NMR (δ ppm, 1H) Alkyne proton ~2.5–3.0 Alkyne proton ~2.6 (similar) Aromatic protons 7.2–7.5
MS (m/z) [M+H]+ 164 (estimated) [M+H]+ 180 [M+H]+ 286

Biological Activity

3-(6-Methylpyridazin-3-yl)prop-2-yn-1-amine is a novel compound that belongs to the class of propargylamines, characterized by its unique structural features which include a pyridazine ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

The molecular formula of this compound is C8H9N3C_8H_9N_3. It exhibits various chemical reactivities such as oxidation, reduction, and substitution, which can lead to the formation of diverse derivatives useful in biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites or allosteric sites, thereby preventing substrate binding and subsequent catalysis. This mechanism is crucial for its potential therapeutic applications in treating neurodegenerative diseases and cancer.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have shown that compounds with similar structures exhibit significant antibacterial and antifungal activities. For example, derivatives of pyridine-based compounds have demonstrated effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating their potency .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
This compound<12575
Pargyline10050
Rasagiline8060

Neuroprotective Effects

Research indicates that this compound may also possess neuroprotective properties. It has been evaluated for its potential in inhibiting monoamine oxidase (MAO), an enzyme linked to neurodegenerative disorders. The inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are critical for mood regulation and cognitive function .

Study on Enzyme Inhibition

A study focused on the inhibitory effects of various pyridazine derivatives, including this compound, revealed significant inhibition of cytochrome P450 enzymes at certain concentrations. The compound exhibited an IC50 value of 0.055 µM against CYP2A6, indicating its potential as a therapeutic agent in managing metabolic disorders .

Antitumor Activity

In another investigation, the compound was assessed for its antitumor properties. Preliminary results suggested that it could inhibit the growth of cancer cell lines through apoptosis induction mechanisms. The specific pathways affected by this compound are still under investigation but show promise for future cancer therapies .

Q & A

Q. Table 1: Representative Reaction Conditions

ReactantsCatalyst/AdditivesSolventYield (%)Reference
N-Benzylprop-2-yn-1-amine + 3-Bromo-6-methylpyridazinePdCl₂(PPh₃)₂, CuICH₃CN67–88%

Advanced: How can regioselectivity challenges in alkyne functionalization be mitigated during synthesis?

Methodological Answer:
Regioselectivity in alkyne reactions is influenced by steric and electronic factors. Strategies include:

  • Additive Use: Aryl iodides (e.g., 1-iodo-3-substituted benzene) enhance selectivity by stabilizing reactive intermediates .
  • Catalyst Tuning: Bulky ligands (e.g., PPh₃) or alternative Pd complexes (e.g., Pd(OAc)₂) reduce side reactions .
  • Temperature Control: Lower temperatures (0–25°C) favor kinetic over thermodynamic products .

Basic: What spectroscopic and analytical techniques are essential for structural validation?

Methodological Answer:

  • ¹H/¹³C NMR: Identify proton environments (e.g., alkyne protons at δ 2.5–3.5 ppm, pyridazine aromatic protons at δ 7.0–8.5 ppm) .
  • HRMS: Confirm molecular formula (e.g., [M+H]⁺ for C₉H₁₀N₃ requires m/z 160.0871) .
  • IR Spectroscopy: Detect alkyne stretches (~2100 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .

Q. Table 2: Representative Spectral Data

Compound¹H NMR (δ, ppm)HRMS [M+H]⁺Reference
N-Benzyl-3-(3-bromophenyl)prop-2-yn-1-amine7.3–7.5 (m, Ar-H), 3.8 (s, CH₂)315.0121

Advanced: How can crystallographic data discrepancies with computational models be resolved?

Methodological Answer:

  • Refinement Tools: Use SHELXL for high-resolution crystallography to resolve hydrogen bonding patterns and torsional angles .
  • Hydrogen Bond Analysis: Graph set analysis (e.g., Etter’s rules) identifies persistent intermolecular interactions (e.g., N-H···N) .
  • Computational Validation: Compare DFT-optimized geometries (e.g., Gaussian09) with experimental XRD data to reconcile bond-length deviations .

Advanced: What strategies optimize biological activity in enzyme inhibition studies?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Modify pyridazine substituents (e.g., methyl vs. methoxy) to enhance binding to targets like MAO-B or cholinesterases .
  • Dual Inhibitors: Design hybrid molecules (e.g., combining propargylamine and indole moieties) for multi-target engagement .
  • In Silico Screening: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities prior to synthesis .

Basic: What safety protocols are critical for handling propargylamine derivatives?

Methodological Answer:

  • Storage: Keep under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .
  • PPE: Use gloves, goggles, and fume hoods due to flammability (Class 3) and toxicity (H225, H314) .
  • Waste Disposal: Neutralize acidic/basic byproducts before aqueous disposal .

Advanced: How does solvent polarity influence reaction efficiency in Pd-catalyzed couplings?

Methodological Answer:

  • Polar Aprotic Solvents: CH₃CN or DMF enhance Pd catalyst stability and substrate solubility .
  • Coordination Effects: Solvents with lone-pair donors (e.g., THF) may compete with substrates for Pd coordination, reducing yields .

Advanced: What computational methods predict regioselectivity in alkyne additions?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Theory: Calculate HOMO/LUMO energies (e.g., using Gaussian) to identify nucleophilic/electrophilic sites .
  • Natural Bond Orbital (NBO) Analysis: Quantify charge distribution to rationalize alkyne reactivity trends .

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